Cas no 180297-57-8 (2-Methanesulfonyl-5-nitrobenzonitrile)

2-Methanesulfonyl-5-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-Methanesulfonyl-5-nitrobenzonitrile
- 2-methylsulfonyl-5-nitrobenzonitrile
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- インチ: 1S/C8H6N2O4S/c1-15(13,14)8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3
- InChIKey: OTEUADHWTAXVNH-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(=CC=1C#N)[N+](=O)[O-])(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 397
- トポロジー分子極性表面積: 112
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-Methanesulfonyl-5-nitrobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI39648-1g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 1g |
$97.00 | 2024-04-20 | |
A2B Chem LLC | AI39648-5g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 5g |
$271.00 | 2024-04-20 | |
Crysdot LLC | CD12130814-10g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 95+% | 10g |
$361 | 2024-07-24 | |
1PlusChem | 1P00I0HS-1g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 1g |
$81.00 | 2025-02-28 | |
A2B Chem LLC | AI39648-25g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 25g |
$749.00 | 2024-04-20 | |
Crysdot LLC | CD12130814-25g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 95+% | 25g |
$640 | 2024-07-24 | |
1PlusChem | 1P00I0HS-25g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 25g |
$985.00 | 2025-02-28 | |
1PlusChem | 1P00I0HS-5g |
2-Methanesulfonyl-5-nitrobenzonitrile |
180297-57-8 | 97% | 5g |
$356.00 | 2025-02-28 |
2-Methanesulfonyl-5-nitrobenzonitrile 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
2-Methanesulfonyl-5-nitrobenzonitrileに関する追加情報
Professional Introduction to 2-Methanesulfonyl-5-nitrobenzonitrile (CAS No. 180297-57-8)
2-Methanesulfonyl-5-nitrobenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 180297-57-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic benzonitrile derivatives, characterized by its structural features that include a methanesulfonyl group and a nitro group at the 5-position of the benzene ring. Such structural motifs are often exploited in the design of bioactive molecules due to their ability to interact with biological targets in predictable ways.
The synthesis of 2-Methanesulfonyl-5-nitrobenzonitrile involves multi-step organic transformations, typically starting from commercially available aromatic precursors. The introduction of the nitro group at the 5-position and the methanesulfonyl group at the 2-position requires careful control of reaction conditions to ensure high yield and purity. Modern synthetic methodologies often employ catalytic processes or transition metal complexes to enhance efficiency and minimize byproduct formation, aligning with the growing emphasis on green chemistry principles in industrial applications.
In recent years, 2-Methanesulfonyl-5-nitrobenzonitrile has been explored as a key intermediate in the development of novel therapeutic agents. Its unique electronic properties, arising from the presence of both electron-withdrawing nitro and sulfonyl groups, make it a versatile scaffold for further functionalization. Researchers have leveraged these properties to design molecules with potential applications in oncology, inflammation, and infectious diseases. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity by serving as inhibitors or activators.
One particularly noteworthy area of research involves the use of 2-Methanesulfonyl-5-nitrobenzonitrile in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, most notably cancer. By incorporating the benzonitrile core into kinase inhibitors, scientists aim to achieve high selectivity and potency. Preliminary studies have shown that certain derivatives exhibit promising inhibitory activity against specific kinases while maintaining a favorable pharmacokinetic profile.
The pharmacological evaluation of 2-Methanesulfonyl-5-nitrobenzonitrile and its derivatives has been facilitated by advances in computational chemistry and high-throughput screening technologies. These tools allow researchers to rapidly assess the binding affinity and interaction patterns of candidate compounds with biological targets. For example, molecular docking simulations have been used to predict how modifications to the methanesulfonyl or nitro group might influence binding to protein receptors, guiding the optimization process toward more effective drug candidates.
Furthermore, the compound’s stability under various conditions has been a focus of investigation. Chemical stability is critical for ensuring that pharmaceutical intermediates maintain their integrity during storage and formulation processes. Studies have examined factors such as temperature, humidity, and exposure to light or oxygen that could affect the compound’s chemical properties. Understanding these stability profiles is essential for scaling up production while maintaining product quality.
The environmental impact of synthesizing and handling 2-Methanesulfonyl-5-nitrobenzonitrile has also been considered in contemporary research. Efforts have been made to develop synthetic routes that minimize waste generation and hazardous byproducts. For instance, solvent-free reactions or recyclable catalysts have been explored as alternatives to traditional methods involving large volumes of organic solvents. Such innovations contribute to sustainable practices within the pharmaceutical industry.
From an industrial perspective, 2-Methanesulfonyl-5-nitrobenzonitrile represents an important building block for fine chemicals and specialty materials. Its utility extends beyond pharmaceuticals into areas such as agrochemicals and material science, where similar nitroaromatic compounds are valued for their reactivity and functional versatility. Companies specializing in custom synthesis often provide this compound as part of their catalog for researchers who require high-purity starting materials for further derivatization.
The regulatory landscape surrounding 2-Methanesulfonyl-5-nitrobenzonitrile also warrants attention. While not classified as a controlled substance or hazardous material under current international guidelines, compliance with Good Manufacturing Practices (GMP) is essential when producing this compound on an industrial scale. Documentation must be maintained regarding synthesis procedures, quality control measures, and safety protocols to ensure consistency and reliability for end-users.
In conclusion,2-Methanesulfonyl-5-nitrobenzonitrile (CAS No. 180297-57-8) is a multifaceted compound with significant potential in medicinal chemistry and industrial applications. Its structural features enable diverse functionalization strategies, making it a valuable intermediate for drug discovery programs targeting various diseases. As research continues to uncover new synthetic methodologies and pharmacological applications,2-Methanesulfonyl-5-nitrobenzonitrile is likely to remain at forefront of innovation within both academic laboratories and pharmaceutical industries worldwide.
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